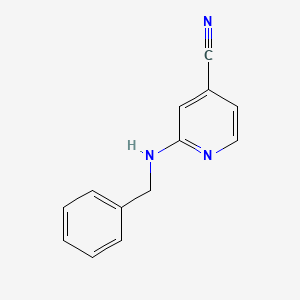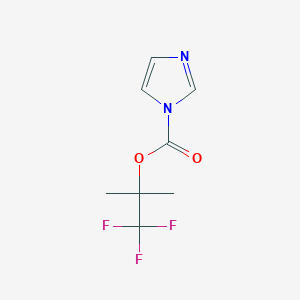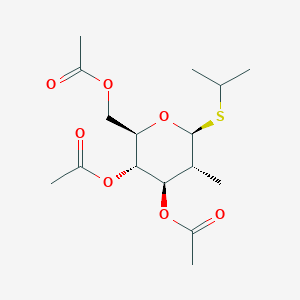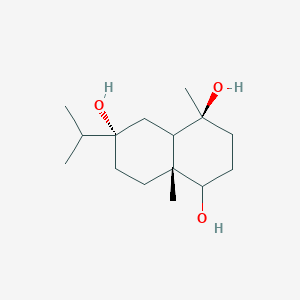![molecular formula C9H7ClN2O B12433660 N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine is a synthetic organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of a chloro-substituted indole ring and a hydroxylamine functional group, making it a valuable molecule for various chemical and biological applications.
準備方法
The synthesis of N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine typically involves the reaction of 6-chloroindole-3-carbaldehyde with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include nitroso derivatives, amines, and substituted indoles.
科学的研究の応用
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications:
作用機序
The mechanism of action of N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit tubulin polymerization, similar to the action of colchicine . These activities suggest its potential as a tubulin polymerization inhibitor, making it a promising candidate for further development as an anticancer agent.
類似化合物との比較
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine can be compared with other indole derivatives, such as:
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine: This compound has a similar structure but with a methyl group at the 1-position of the indole ring.
1H-Indole-3-carbaldehyde derivatives: These compounds are essential precursors for generating biologically active structures and have similar chemical properties. The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-2-8-6(5-12-13)4-11-9(8)3-7/h1-5,11,13H |
InChIキー |
ULFNMNTUPFTZBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)NC=C2C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)






![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
![2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B12433622.png)
![6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B12433623.png)
![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)

![{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate](/img/structure/B12433647.png)
